molecular formula C16H23NSi B2497855 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine CAS No. 868755-75-3

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Cat. No.: B2497855
CAS No.: 868755-75-3
M. Wt: 257.452
InChI Key: KTIOEPQJLLAUQF-UHFFFAOYSA-N
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Description

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a chemical compound with the CAS Registry Number 868755-75-3 and a molecular formula of C16H23NSi . It has a molecular weight of 257.45 . The compound features a piperidine substituent linked to a trimethylsilyl-protected ethynylbenzene core, a structure often employed in chemical synthesis and materials science. The trimethylsilyl-protected alkyne group is a valuable synthetic handle, as it can be readily deprotected to generate a terminal alkyne. This functionality makes the compound a versatile building block, or synthetic intermediate, for applications such as metal-catalyzed coupling reactions (e.g., Sonogashira coupling) and click chemistry, facilitating the construction of more complex molecular architectures . Researchers value this compound for its potential in exploring structure-activity relationships in medicinal chemistry and for developing novel organic materials. The piperidine moiety is a common feature in pharmaceuticals and biologically active molecules, suggesting its relevance in the synthesis of compounds for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the compound should be stored as recommended by the supplier .

Properties

IUPAC Name

trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIOEPQJLLAUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are extensively studied for their pharmacological and synthetic versatility.

Piperidines with Silyl Substituents

  • 1-[(Trimethylsilyl)ethynyl]piperidine: This simpler analog lacks the para-phenyl group but retains the TMS-ethynyl motif. However, the para-phenyl group in the target compound may improve binding affinity in biological systems by enabling additional hydrophobic interactions .
  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: A derivative reported in contains a TMS-ethoxy group (3-((2-(trimethylsilyl)ethoxy)methyl)). Such differences influence their roles in drug design—TMS-ethoxy derivatives are often used as protecting groups, while TMS-ethynyl systems are leveraged in click chemistry .

Piperidines with Aromatic Substitutions

  • 1-(4-Ethoxybenzenesulfonyl)piperidine (CAS: Unspecified):
    This compound () replaces the TMS-ethynyl group with a sulfonyl-ethoxybenzene moiety. The sulfonyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-donating TMS-ethynyl group. Such differences impact reactivity; sulfonyl derivatives are often used as enzyme inhibitors, while TMS-ethynyl systems may serve as intermediates in cross-coupling reactions .

  • 1-(4-Nitrophenylsulfanylmethyl)piperidine (CAS: 1375472-00-6):
    The nitro and sulfanyl groups in this derivative () confer distinct redox properties. The nitro group is highly electrophilic, making this compound suitable for electrophilic substitution reactions, whereas the TMS-ethynyl group in the target compound is more suited for nucleophilic or metal-catalyzed transformations .

Piperidines with Halogenated or Heterocyclic Substituents

  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :
    This halogenated derivative () features a chloroacetyl group and methoxy-substituted aryl rings. The chloroacetyl group enhances electrophilicity, enabling nucleophilic attack in alkylation reactions. In contrast, the TMS-ethynyl group in the target compound is less reactive but more stable under acidic conditions .

  • Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate :
    The trifluoromethyl and nitro groups () introduce strong electron-withdrawing effects, enhancing metabolic stability in drug candidates. The TMS-ethynyl group, while also electron-withdrawing, offers silicon-specific interactions in materials science applications .

Key Structural and Functional Differences

Compound Key Substituent Reactivity/Applications Reference
Target compound TMS-ethynyl-phenyl Click chemistry, materials science
1-[(TMS)ethynyl]piperidine TMS-ethynyl Intermediate in alkyne coupling
8-TMS-ethoxy pyrido-pyrimidinone TMS-ethoxy Protecting group in drug synthesis
1-(4-Ethoxybenzenesulfonyl)piperidine Sulfonyl-ethoxybenzene Enzyme inhibition, sulfonamide drugs
1-(2-Chloroacetyl)-aryl-piperidinone Chloroacetyl, trimethoxyphenyl Alkylation, anticancer agents

Implications for Research and Development

The structural diversity of piperidine derivatives highlights their adaptability in drug discovery and materials engineering. The TMS-ethynyl group in 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine distinguishes it from sulfonyl, nitro, or halogenated analogs by offering:

  • Enhanced stability in acidic/oxidative environments.
  • Conjugation readiness for click chemistry (e.g., CuAAC reactions).
  • Silicon-specific interactions in surface modifications or polymer synthesis.

Comparisons with similar compounds suggest that substituent choice directly dictates application scope, from enzyme inhibition (sulfonyl/nitro derivatives) to catalytic intermediates (TMS-ethynyl systems). Future studies could explore hybrid derivatives combining TMS-ethynyl motifs with bioactive aryl groups to synergize stability and pharmacological activity.

Biological Activity

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine, a compound featuring a trimethylsilyl group and an ethynyl moiety attached to a phenyl ring, has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H19N CAS No 868755 75 3 \text{C}_{15}\text{H}_{19}\text{N}\quad \text{ CAS No 868755 75 3 }

Synthesis typically involves the coupling of piperidine with a trimethylsilyl-ethynyl substituted phenyl derivative. Various synthetic routes have been explored, including the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The presence of the ethynyl group is associated with enhanced cytotoxicity against cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit cell proliferation in vitro, demonstrating IC50 values in the low micromolar range .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. The trimethylsilyl group may enhance lipophilicity, facilitating membrane penetration. Once inside the cell, it may interact with proteins involved in cell signaling pathways or induce oxidative stress leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related compounds, finding that those with similar ethynyl substitutions exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating promising potential for further development .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), analogs of this compound were tested for cytotoxicity. The results showed an IC50 value of approximately 10 µM, highlighting its potential as a lead compound for anticancer drug development .

Data Table: Summary of Biological Activities

Activity IC50/MIC Values Reference
Antimicrobial8 - 32 µg/mL
Anticancer (MCF-7)~10 µM

Q & A

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

  • Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to model binding to serotonin transporters. Identify key interactions:
  • Piperidine Nitrogen : Forms hydrogen bonds with Asp98.
  • TMS-Ethynyl Group : Stabilizes hydrophobic pockets via van der Waals forces.
    Validate with mutagenesis studies (e.g., Ala scanning of target residues) .

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